molecular formula C11H17NOSi B099768 Acetamide, N-[4-(trimethylsilyl)phenyl]- CAS No. 17983-71-0

Acetamide, N-[4-(trimethylsilyl)phenyl]-

Cat. No. B099768
CAS RN: 17983-71-0
M. Wt: 207.34 g/mol
InChI Key: ZDLYMLRIRNIZTH-UHFFFAOYSA-N
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Patent
US09331285B2

Procedure details

Under a flow of argon, in a 1 L-recovery flask, 35 g of 1-bromo-4-(trimethylsilyl)benzene, 22.6 g of acetamide, 5.8 g of copper(I)iodide, 42.2 g of potassium carbonate, and 380 mL of xylene were placed. After stirring, 6.6 mL of N,N′-dimethylethylenediamine was added. The resultant was heated and stirred at reflux for 18 hours.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
42.2 g
Type
reactant
Reaction Step Three
Quantity
6.6 mL
Type
reactant
Reaction Step Four
Quantity
5.8 g
Type
catalyst
Reaction Step Five
Quantity
380 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Si:8]([CH3:11])([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[C:12]([NH2:15])(=[O:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+].CNCCNC>[Cu]I.C1(C)C(C)=CC=CC=1>[CH3:9][Si:8]([CH3:11])([CH3:10])[C:5]1[CH:6]=[CH:7][C:2]([NH:15][C:12](=[O:14])[CH3:13])=[CH:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)[Si](C)(C)C
Step Two
Name
Quantity
22.6 g
Type
reactant
Smiles
C(C)(=O)N
Step Three
Name
Quantity
42.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
6.6 mL
Type
reactant
Smiles
CNCCNC
Step Five
Name
Quantity
5.8 g
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
380 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resultant was heated
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
Smiles
C[Si](C1=CC=C(C=C1)NC(C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.